molecular formula C29H34BrNO11 B601092 Daunorubicin bromoketal CAS No. 106401-68-7

Daunorubicin bromoketal

Cat. No.: B601092
CAS No.: 106401-68-7
M. Wt: 652.5
InChI Key:
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Description

Daunorubicin bromoketal is a derivative of the anthracycline antibiotic Daunorubicin . It has a molecular formula of C29H34BrNO11 . The structure of this compound includes 34 Hydrogen atoms, 29 Carbon atoms, 1 Nitrogen atom, 11 Oxygen atoms, and 1 Bromine atom .


Synthesis Analysis

The synthesis of Daunorubicin and its derivatives is a complex process that often involves multiple steps . For instance, the synthesis of Daunorubicin derivatives containing azide and propargyl fragments was developed using methods of click chemistry and direct amidation .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various computational methods, including molecular docking, Molecular Dynamics (MD) simulation, MM-PBSA, and chemical pathway analysis .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been shown to interact with apoptotic and drug resistance proteins . Moreover, it has been found that the biotransformation of Daunorubicin reduces its capability to induce apoptosis while enhancing its ability to induce drug resistance and off-target toxicity .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 652.5 g/mol . It contains various functional groups, including hydroxyl, amino, and methoxy groups, which contribute to its physical and chemical properties .

Scientific Research Applications

Cell Signaling Pathways

Daunorubicin is known for its role in acute nonlymphocytic leukemia treatment. Research by Laurent and Jaffrézou (2001) reveals that daunorubicin significantly affects cell signaling pathways. These include sphingomyelinase-initiated sphingomyelin-ceramide pathways, mitogen-activated kinase, and stress-activated protein/c-Jun N-terminal kinase activation.

Drug Delivery Systems

Daunorubicin's clinical application has been limited due to side effects. Zhang et al. (2011) investigated a "smart" pH-responsive drug delivery system (DDS) based on titanium dioxide nanoparticles for controlled release of daunorubicin, enhancing its chemotherapeutic efficiency and indicating a promising approach for cancer therapy. Read more.

Cytotoxicity and DNA Repair

Al-Aamri et al. (2018) explored daunorubicin's effects on cell viability, reactive oxygen species production, double-stranded DNA breaks, and cell cycle stages in acute lymphoblastic leukemia cell lines. Their findings indicate different degrees of toxicity and effectiveness in inducing DNA breaks across various cell lines. Learn more.

Molecular Advances in Antitumor Activity

Minotti et al. (2004) reviewed recent progress in understanding the activity and toxicity of anthracyclines like daunorubicin. They discussed aspects like DNA damage in cancer cells, the role of iron and free radicals in apoptosis, and molecular mechanisms of cardiotoxic synergism between anthracyclines and other anticancer agents. Read their findings.

Genetic Variants and Cytotoxicity

Research by Duan et al. (2007) highlighted genetic determinants contributing to sensitivity to daunorubicin-induced cytotoxicity. Using genome-wide approaches, they identified genes associated with daunorubicin-induced cytotoxicity, providing insight into the genetic factors influencing drug response. Full details here.

Fluorescent Sensors for Detection

Zeng et al. (2021) developed an 808 nm-excited upconversion fluorescent sensor for detecting daunorubicin in aqueous solutions, demonstrating potential for in vivo imaging and detection of daunorubicin. Explore their research.

Fibrous Membranes for Tumor Therapy

Lian and Meng (2017) outlined the fabrication of daunorubicin hydrochloride-loaded poly (ε-caprolactone) fibrous membranes by melt electrospinning, showing potential for localized tumor therapy applications. More information available.

Safety and Hazards

Daunorubicin, the parent compound of Daunorubicin bromoketal, is known to cause potential cardiac toxicity, especially in children and the elderly . Pre-existing heart disease and concomitant treatment with other cytotoxic agents or radiotherapy involving the field of the heart can enhance the risk of developing Daunorubicin-induced cardiotoxicity .

Future Directions

Future research directions for Daunorubicin bromoketal could involve exploring its potential use in the treatment of various types of cancers. For instance, CPX-351, a liposomal dual-drug encapsulation of cytarabine and daunorubicin, appeared to be particularly effective in patients with secondary, therapy-related AML (t-AML), or AML-MRC .

Mechanism of Action

Target of Action

Daunorubicin bromoketal primarily targets DNA and topoisomerase II . DNA is the genetic material that carries the instructions for the growth, development, functioning, and reproduction of all known organisms. Topoisomerase II is an enzyme that alters the supercoiled form of a DNA molecule .

Mode of Action

This compound interacts with DNA by intercalation between base pairs . This means it inserts itself into the DNA structure, disrupting the normal architecture of the DNA helix. This disruption inhibits the progression of the enzyme topoisomerase II . By stabilizing the DNA-topoisomerase II complex, it prevents the religation portion of the ligation-religation reaction that topoisomerase II catalyzes . This results in the inhibition of DNA and RNA synthesis .

Biochemical Pathways

The interaction of this compound with DNA and topoisomerase II affects several biochemical pathways. It has antimitotic and cytotoxic activity . Antimitotic activity refers to the ability to stop cell division, while cytotoxic activity refers to the ability to kill cells. This leads to the inhibition of DNA and RNA synthesis, and fragmentation of DNA .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by significant inter-individual variability . This raises questions about the optimal dose regimen in patients with acute myeloid leukemia . The aim of the study is to assess the joint daunorubicin/daunorubicinol pharmacokinetic profile and to define an optimal population pharmacokinetic study design .

Result of Action

The result of this compound’s action is the induction of cell death . This occurs through a dual mechanism in both sensitive and multidrug-resistant cells . Not only the cytotoxicity, but also the kinetics and mechanism of cell death, are dose-dependent .

Action Environment

The action of this compound is influenced by the membrane environment . This, in turn, reduces the amount of anticancer drug that can partition into these mimetic models . The drug permeates all types of membranes to different degrees, interacts with phospholipids through electrostatic and hydrophobic bonds, and causes alterations in the biophysical properties of the bilayers, namely in membrane fluidity .

Biochemical Analysis

Biochemical Properties

Daunorubicin Bromoketal, like its parent compound Daunorubicin, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as this compound can block the function of Type II topoisomerase , an enzyme crucial for DNA replication.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting Type II topoisomerase, it prevents DNA replication, thereby halting the proliferation of cancer cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It exerts its effects at the molecular level by intercalating into the DNA double helix, inhibiting the function of Type II topoisomerase, and thereby preventing DNA replication .

Properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34BrNO11/c1-12-23(32)15(31)8-18(41-12)42-17-10-28(37,29(11-30,39-3)40-4)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(38-2)19(13)26(22)35/h5-7,12,15,17-18,23,32,34,36-37H,8-11,31H2,1-4H3/t12-,15-,17-,18-,23+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMPRCTWUQVCIT-BJRCHLRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34BrNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901099405
Record name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106401-68-7
Record name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106401-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daunorubicin bromoketal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106401687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAUNORUBICIN BROMOKETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z1AE1LY2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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